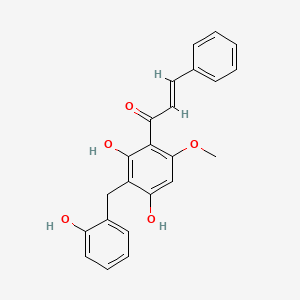
Dedihydromitomycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its chemical name is (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo [7.4.0.02,7.04,6]trideca-1 (9),7,11-trien-8-yl)methyl carbamate . This compound is part of the mitomycin family, which is known for its antibiotic and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dedihydromitomycin B involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex chemical reactions. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the final product .
化学反応の分析
Types of Reactions: Dedihydromitomycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Dedihydromitomycin B has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
作用機序
The mechanism of action of Dedihydromitomycin B involves its interaction with DNA, leading to the inhibition of DNA synthesis and function. This is achieved through the formation of cross-links between DNA strands, which prevents the replication and transcription processes. The compound’s molecular targets include DNA and various enzymes involved in DNA synthesis .
類似化合物との比較
- Mitomycin C
- Porfiromycin
- N-methyl-mitomycin C
- 7-hydroxy-porfiromycin
Comparison: Dedihydromitomycin B is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other mitomycins. For example, while Mitomycin C is widely used as an anticancer agent, this compound may offer different therapeutic benefits or improved efficacy in certain applications .
特性
CAS番号 |
15973-07-6 |
|---|---|
分子式 |
C16H17N3O5 |
分子量 |
331.32 g/mol |
IUPAC名 |
[(4S,6S)-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),7,11-trien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H17N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h8,11H,4-5H2,1-3H3,(H2,17,22)/t8-,11-,18?/m0/s1 |
InChIキー |
FSJQMPDKDHPEJH-QHTVANGCSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H](C3=C2COC(=O)N)N4C)OC |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)




![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)


![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)


![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)

